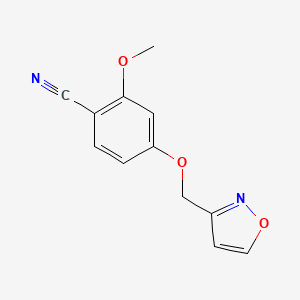
2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile, also known as MOB, is a chemical compound that has been widely used in scientific research due to its unique properties. MOB is a selective antagonist of P2X7 receptors, which are involved in the regulation of immune responses, inflammation, and pain.
Mécanisme D'action
2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile acts as a selective antagonist of P2X7 receptors by binding to the receptor's allosteric site. P2X7 receptors are ion channels that are activated by extracellular ATP, leading to the influx of calcium ions and the release of pro-inflammatory cytokines. 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile inhibits the activation of P2X7 receptors by preventing the conformational changes required for channel opening.
Biochemical and Physiological Effects:
2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile has also been shown to inhibit the growth and invasion of cancer cells by modulating the activity of P2X7 receptors. In addition, 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile is a selective antagonist of P2X7 receptors, which makes it a valuable tool for investigating the role of P2X7 receptors in various physiological and pathological conditions. However, 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile has some limitations for lab experiments, including its low solubility in water and its potential off-target effects on other P2X receptors.
Orientations Futures
There are several future directions for the use of 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile in scientific research. One direction is to investigate the role of P2X7 receptors in the regulation of immune responses in various diseases, such as autoimmune diseases and infectious diseases. Another direction is to investigate the potential therapeutic applications of 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile in various diseases, such as cancer and neurodegenerative diseases. Furthermore, the development of more potent and selective P2X7 receptor antagonists may provide new opportunities for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile involves the reaction of 2-methoxy-4-nitrobenzonitrile with 3-aminooxazolidin-2-one in the presence of a reducing agent such as tin(II) chloride. The resulting product is then purified by recrystallization to obtain a white solid with a melting point of 208-210°C.
Applications De Recherche Scientifique
2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile has been extensively used in scientific research to investigate the role of P2X7 receptors in various physiological and pathological conditions. P2X7 receptors are expressed in immune cells, such as macrophages, dendritic cells, and T cells, and are involved in the regulation of immune responses. 2-Methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile has been shown to inhibit the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
2-methoxy-4-(1,2-oxazol-3-ylmethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-15-12-6-11(3-2-9(12)7-13)16-8-10-4-5-17-14-10/h2-6H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCUVYFOEYUVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=NOC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxyphenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679559.png)

![2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7679568.png)
![5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one](/img/structure/B7679578.png)

![1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole](/img/structure/B7679595.png)

![5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one](/img/structure/B7679613.png)
![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)
![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
![3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile](/img/structure/B7679633.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)
![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)